1-(6-Bromo-1H-indol-4-yl)ethan-1-one
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Overview
Description
1-(6-Bromo-1H-indol-4-yl)ethan-1-one is a synthetic organic compound with the molecular formula C10H8BrNO. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely studied due to its presence in many natural products and pharmaceuticals. The bromine atom at the 6-position of the indole ring and the ethanone group at the 1-position make this compound unique and of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-1H-indol-4-yl)ethan-1-one typically involves the bromination of indole derivatives followed by acylation. One common method starts with the bromination of indole at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 6-bromoindole is then subjected to Friedel-Crafts acylation using ethanoyl chloride (acetyl chloride) and a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and safety, particularly when handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-1H-indol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-(6-Bromo-1H-indol-4-yl)ethanoic acid.
Reduction: 1-(6-Bromo-1H-indol-4-yl)ethanol.
Substitution: 1-(6-Substituted-1H-indol-4-yl)ethan-1-one, where the substituent depends on the nucleophile used.
Scientific Research Applications
1-(6-Bromo-1H-indol-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: This compound is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other materials that require indole-based structures.
Mechanism of Action
The mechanism by which 1-(6-Bromo-1H-indol-4-yl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents.
Comparison with Similar Compounds
1-(5-Bromo-1H-indol-3-yl)ethan-1-one: Similar structure but with bromine at the 5-position.
1-(6-Chloro-1H-indol-4-yl)ethan-1-one: Chlorine instead of bromine at the 6-position.
1-(6-Methyl-1H-indol-4-yl)ethan-1-one: Methyl group instead of bromine at the 6-position.
Uniqueness: 1-(6-Bromo-1H-indol-4-yl)ethan-1-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(6-bromo-1H-indol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)9-4-7(11)5-10-8(9)2-3-12-10/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWJTKCSBBYHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CNC2=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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